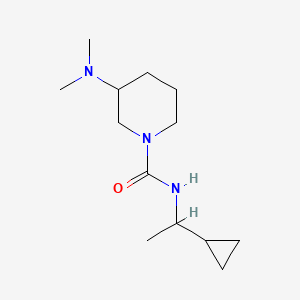![molecular formula C11H11N3O B7554308 N-[4-(1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B7554308.png)
N-[4-(1H-imidazol-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-imidazol-2-yl)phenyl]acetamide, also known as 4-(2-imidazolin-2-yl)phenylacetamide or Imidazolylacetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of phenylacetamide and contains an imidazole ring, which gives it unique properties that make it useful for various applications.
Mechanism of Action
The mechanism of action of N-[N-[4-(1H-imidazol-2-yl)phenyl]acetamide(1H-imidazol-2-yl)phenyl]acetamide is not fully understood. However, studies have shown that it can modulate the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation can lead to changes in neuronal activity, which can have various effects on brain function.
Biochemical and Physiological Effects:
N-[N-[4-(1H-imidazol-2-yl)phenyl]acetamide(1H-imidazol-2-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects. Studies have shown that it can modulate the activity of certain enzymes in the brain, such as acetylcholinesterase and monoamine oxidase. It can also affect the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. These effects can lead to changes in brain function, which can have various physiological effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[N-[4-(1H-imidazol-2-yl)phenyl]acetamide(1H-imidazol-2-yl)phenyl]acetamide in lab experiments is its ability to modulate the activity of certain neurotransmitters in the brain. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of N-[N-[4-(1H-imidazol-2-yl)phenyl]acetamide(1H-imidazol-2-yl)phenyl]acetamide can lead to liver and kidney damage.
Future Directions
There are several future directions for the study of N-[N-[4-(1H-imidazol-2-yl)phenyl]acetamide(1H-imidazol-2-yl)phenyl]acetamide. One of the most promising directions is the development of new drugs for the treatment of various neurological disorders. Studies have shown that this compound can modulate the activity of certain neurotransmitters in the brain, which makes it a promising candidate for the development of new drugs. Another future direction is the study of the potential toxicity of this compound. Further studies are needed to determine the safe dosage of N-[N-[4-(1H-imidazol-2-yl)phenyl]acetamide(1H-imidazol-2-yl)phenyl]acetamide for use in lab experiments.
Synthesis Methods
The synthesis of N-[N-[4-(1H-imidazol-2-yl)phenyl]acetamide(1H-imidazol-2-yl)phenyl]acetamide can be achieved through several methods. One of the most common methods involves the reaction of N-[4-(1H-imidazol-2-yl)phenyl]acetamidebromoacetophenone with imidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to form the final compound.
Scientific Research Applications
N-[N-[4-(1H-imidazol-2-yl)phenyl]acetamide(1H-imidazol-2-yl)phenyl]acetamide has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that N-[N-[4-(1H-imidazol-2-yl)phenyl]acetamide(1H-imidazol-2-yl)phenyl]acetamide can modulate the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
properties
IUPAC Name |
N-[4-(1H-imidazol-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(15)14-10-4-2-9(3-5-10)11-12-6-7-13-11/h2-7H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGRSJLNNZNGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-imidazol-2-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-methyl-2-[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]acetamide](/img/structure/B7554278.png)



![cyclopentyl-[4-(1H-indol-2-yl)piperidin-1-yl]methanone](/img/structure/B7554293.png)
![1-[1-(5-cyclopropyl-1H-pyrazole-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554300.png)
![2-[4-[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7554305.png)
![1-[1-[1-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7554307.png)

![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)
